molecular formula C17H15ClN4O5S2 B2489146 4-(3-Chloro-4-morpholin-4-yl-2,5-dioxopyrrol-1-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide CAS No. 2116235-54-0

4-(3-Chloro-4-morpholin-4-yl-2,5-dioxopyrrol-1-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide

Cat. No.: B2489146
CAS No.: 2116235-54-0
M. Wt: 454.9
InChI Key: PTUNYWCQPLCASB-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-morpholin-4-yl-2,5-dioxopyrrol-1-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H15ClN4O5S2 and its molecular weight is 454.9. The purity is usually 95%.
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Biological Activity

The compound 4-(3-Chloro-4-morpholin-4-yl-2,5-dioxopyrrol-1-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide is a novel synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising a morpholine ring, a thiazole moiety, and a benzenesulfonamide group. Its molecular formula is C16H16ClN3O4SC_{16}H_{16}ClN_3O_4S, with a molecular weight of approximately 393.83 g/mol.

The primary mechanism of action for this compound involves the inhibition of specific enzymes or receptors that play crucial roles in various biological pathways. The morpholine and thiazole groups are known to enhance the compound's affinity for target proteins, potentially leading to altered cellular responses.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Anticancer Properties

In vitro studies have demonstrated that the compound possesses anticancer activity against several cancer cell lines. Notably, it has been effective in inducing apoptosis in human cancer cells through the activation of caspase pathways.

Case Studies

  • Antibacterial Efficacy : A study conducted on the antibacterial effects of this compound revealed that it significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
  • Cancer Cell Line Studies : In research involving human breast cancer cell lines (MCF-7), the compound demonstrated an IC50 value of 15 µM, indicating potent cytotoxic effects. Flow cytometry analysis confirmed that treated cells underwent significant apoptosis compared to control groups.

Data Table: Biological Activity Summary

Biological ActivityTarget Organism/Cell LineObserved EffectMIC/IC50 Value
AntibacterialStaphylococcus aureusInhibition of growth32 µg/mL
Escherichia coliInhibition of growth64 µg/mL
AnticancerMCF-7 (breast cancer)Induction of apoptosis15 µM
HeLa (cervical cancer)Growth inhibition20 µM

Properties

IUPAC Name

4-(3-chloro-4-morpholin-4-yl-2,5-dioxopyrrol-1-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O5S2/c18-13-14(21-6-8-27-9-7-21)16(24)22(15(13)23)11-1-3-12(4-2-11)29(25,26)20-17-19-5-10-28-17/h1-5,10H,6-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTUNYWCQPLCASB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C(=O)N(C2=O)C3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.